N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
Description
Chemical Structure and Properties The target compound is a coumarin-derived acetamide featuring a 3,4-dimethoxyphenethylamine moiety. Its molecular formula is C24H27NO6, derived by replacing the 7-hydroxy group of the structurally similar compound in (C23H25NO6, ChemSpider ID: 4848817) with a methoxy substituent . This substitution increases molecular weight to approximately 425.48 g/mol (vs. 411.45 g/mol for the hydroxy analog). The chromen-3-yl core includes 4,8-dimethyl and 2-oxo groups, while the acetamide linker bridges the chromen system to the N-substituted 3,4-dimethoxyphenethyl group.
Properties
Molecular Formula |
C24H27NO6 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C24H27NO6/c1-14-17-7-9-19(28-3)15(2)23(17)31-24(27)18(14)13-22(26)25-11-10-16-6-8-20(29-4)21(12-16)30-5/h6-9,12H,10-11,13H2,1-5H3,(H,25,26) |
InChI Key |
AVKSQWXQYBDQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the chromen-2-one derivative reacts with an acyl chloride or anhydride in the presence of a base.
Final Coupling Step: The final step involves coupling the chromen-2-one derivative with the 3,4-dimethoxyphenylethylamine through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties can help in scavenging free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties
Key Comparative Insights
Core Structural Differences Target Compound vs. Rip-B (): The chromen-3-yl acetamide in the target compound replaces Rip-B’s benzamide group, introducing a fused coumarin system. Substituent Effects: The 7-methoxy group in the target compound improves oxidative stability compared to hydroxy analogs (), while Rip-B’s simpler benzamide structure may favor synthetic accessibility.
Electronic and Steric Profiles
- Dichlorophenyl Analogs (): The dichlorophenyl-pyrazolyl acetamide exhibits significant steric bulk and electron-withdrawing Cl groups, leading to higher melting points (~200°C) and conformational flexibility in crystal structures . In contrast, the target compound’s methoxy groups are electron-donating, which may alter redox behavior or hydrogen-bonding capacity.
- Morpholinyl Derivatives (): The morpholine ring introduces a polar, saturated heterocycle, likely improving water solubility compared to the target’s aromatic chromen system. However, the lower synthesis yield (58%) suggests challenges in morpholine functionalization .
Biological and Industrial Applications Pesticide Analogs (): Chloroacetamides like alachlor prioritize lipophilicity and soil mobility for herbicidal activity, contrasting with the target compound’s coumarin core, which is more typical in pharmaceuticals (e.g., anticoagulants or kinase inhibitors). Opioid Derivatives (): Ocfentanil’s piperidinyl and fluorophenyl groups highlight acetamides’ versatility in CNS drug design, though the target compound’s dimethoxy groups may steer activity toward non-opioid pathways .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound that exhibits a range of biological activities due to its complex chemical structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₂H₁₇NO₃
- Molecular Weight: 223.2683 g/mol
- IUPAC Name: this compound
Chemical Structure:
The structure consists of a coumarin core with various substituents that enhance its biological activity. The presence of methoxy groups and an acetamide moiety contributes to its pharmacological profile.
1. Anticancer Properties
Research indicates that compounds with coumarin structures exhibit significant anticancer activities. In vitro studies have shown that derivatives of coumarins can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the TGF-β pathway, which is crucial in cancer progression and metastasis .
2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties. Studies have shown that it can suppress the expression of pro-inflammatory cytokines and inhibit macrophage migration, suggesting potential applications in treating inflammatory diseases .
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, likely through the modulation of antioxidant pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Coumarins are known to interact with various enzymes involved in metabolic processes and signaling pathways.
- Modulation of Gene Expression: The compound may influence gene expression related to cell survival and apoptosis.
- Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
